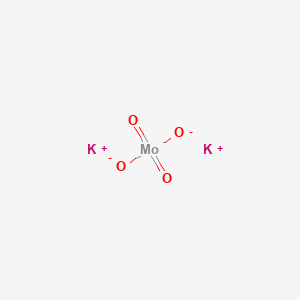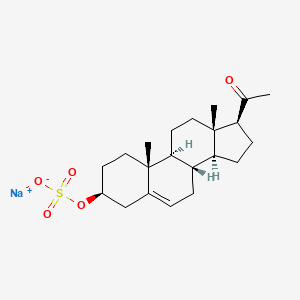
3-(2-Pyridyldithio)propanoic acid hydrazide
Übersicht
Beschreibung
3-(2-Pyridyldithio)propanoic Acid Hydrazide is a heterobifunctional crosslinker containing sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties . It has a molecular formula of C8 H11 N3 O S2 and a molecular weight of 229.32 .
Synthesis Analysis
The synthesis of 3-(2-Pyridyldithio)propanoic Acid Hydrazide involves the reaction of pyridyldithiols with free sulfhydryls (-SH) to form disulfide bonds. The hydrazide groups react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .Molecular Structure Analysis
The molecular structure of 3-(2-Pyridyldithio)propanoic Acid Hydrazide is represented by the formula C8 H11 N3 O S2 .Chemical Reactions Analysis
The chemical reactions of 3-(2-Pyridyldithio)propanoic Acid Hydrazide involve its reactive groups: pyridyldisulfide and hydrazide. The pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds, which can be cleaved with reducing agents. The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .Physical And Chemical Properties Analysis
3-(2-Pyridyldithio)propanoic Acid Hydrazide is a powder that is soluble in DMF or DMSO . It has a molecular weight of 229.32 .Wissenschaftliche Forschungsanwendungen
Application in Protein Analysis
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : “3-(2-Pyridyldithio)propanoic acid hydrazide” is used as a crosslinker for reversibly conjugating sulfhydryls (cysteines) to carbonyls (aldehyde or ketones, such as those formed by oxidation of glycoprotein carbohydrates) .
- Methods of Application : The pyridyldisulfide group attaches to sulfhydryls via a disulfide bond, which can be cleaved with DTT, TCEP, or other reducing agents. The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .
- Results or Outcomes : This compound allows for the reversible conjugation of proteins, which can be useful in various biochemical and molecular biology experiments .
Application in Immobilization of Thrombogenesis-Inhibiting Enzymes
- Scientific Field : Biomedical Engineering .
- Summary of the Application : “3-(2-Pyridyldithio)propanoic acid” is used as a crosslinking agent in the immobilization of thrombogenesis-inhibiting enzymes on polymeric carriers .
- Methods of Application : The specific methods of application are not provided in the source, but typically involve the reaction of the compound with the enzyme and the carrier material .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application in Formation of Liposome-Antibody Conjugates
- Scientific Field : Immunology .
- Summary of the Application : “3-(2-Pyridyldithio)propanoic acid hydrazide” is used as a cross-linker in the formation of liposome-antibody conjugates .
- Methods of Application : The specific methods of application are not provided in the source, but typically involve the reaction of the compound with the liposome and the antibody .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application in Targeted Delivery for Treatment of Liver Fibrosis
- Scientific Field : Biomedical Engineering .
- Summary of the Application : “3-(2-Pyridyldithio)propanoic acid hydrazide” is used in the targeted delivery of a triplex-forming oligonucleotide to hepatic stellate cells by complexes with phosphated bovine serum albumin for treatment of liver fibrosis .
- Methods of Application : The specific methods of application are not provided in the source, but typically involve the reaction of the compound with the oligonucleotide and the carrier material .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application in Protein Labeling & Crosslinking
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : “3-(2-Pyridyldithio)propanoic acid hydrazide” is used as a crosslinker for reversibly conjugating sulfhydryls (cysteines) to carbonyls (aldehyde or ketones, such as those formed by oxidation of glycoprotein carbohydrates) .
- Methods of Application : The pyridyldisulfide group attaches to sulfhydryls via a disulfide bond, which can be cleaved with DTT, TCEP, or other reducing agents. The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .
- Results or Outcomes : This compound allows for the reversible conjugation of proteins, which can be useful in various biochemical and molecular biology experiments .
Application in Conjugation of Carbohydrates and Glycoproteins
- Scientific Field : Biochemistry .
- Summary of the Application : “3-(2-Pyridyldithio)propanoic acid hydrazide” is used for the conjugation of carbohydrates and glycoproteins. The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .
- Methods of Application : Sodium meta-periodate is used to oxidize glycosylation (e.g., sialic acid) to reactive aldehyde groups. Then, the primary amine of the hydrazide group is conjugated to carboxyl groups using EDC .
- Results or Outcomes : This compound allows for the conjugation of carbohydrates and glycoproteins, which can be useful in various biochemical experiments .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(pyridin-2-yldisulfanyl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITXODYAMWZEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151150 | |
| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yldisulfanyl)propanehydrazide | |
CAS RN |
115616-51-8 | |
| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115616518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)




